molecular formula C5H7N3O B2929424 5-Amino-3-methyl-3,4-dihydropyrimidin-4-one CAS No. 73922-41-5

5-Amino-3-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B2929424
CAS No.: 73922-41-5
M. Wt: 125.131
InChI Key: YAVKAWNRDRKKMH-UHFFFAOYSA-N
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Description

5-Amino-3-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound with a molecular formula of C5H7N3O. It is a derivative of dihydropyrimidinone, which is a class of compounds known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

5-Amino-3-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: This compound has been studied for its potential as an enzyme inhibitor.

    Medicine: It shows promise in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-methyl-3,4-dihydropyrimidin-4-one can be achieved through various methods. One common approach is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea in the presence of an acid catalyst. This reaction can be carried out under solvent-free conditions or in the presence of a solvent such as ethanol .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of more efficient and scalable methods. For example, the use of heterogeneous catalysts such as Montmorillonite-KSF has been reported to improve the yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-methyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted dihydropyrimidinones and their derivatives, which can have enhanced biological activities .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydropyrimidin-2(1H)-one: Another dihydropyrimidinone derivative with similar biological activities.

    5-Amino-3-methylpyrimidin-4(3H)-one: A closely related compound with slight structural differences.

Uniqueness

5-Amino-3-methyl-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological properties. Its amino and methyl groups contribute to its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-amino-3-methylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-8-3-7-2-4(6)5(8)9/h2-3H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVKAWNRDRKKMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C(C1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73922-41-5
Record name 5-amino-3-methyl-3,4-dihydropyrimidin-4-one
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